Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate: is a chemical compound with the molecular formula C10H16O4. It is a derivative of cyclobutane, featuring a hydroxyl group and a carboxylate ester functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane derivatives.
Functional Group Modifications:
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents onto the cyclobutane ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substituents: Various halides and organometallic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated cyclobutanes and other substituted cyclobutanes.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
Binding Affinity: Its binding affinity to certain receptors or enzymes can be studied to understand its biological effects.
Pathways Involved:
Metabolic Pathways: The compound may be involved in metabolic pathways related to energy production or detoxification.
Signal Transduction: It may play a role in signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Methyl 3-hydroxy-1-(3-methylbutanoyl)cyclobutane-1-carboxylate: Similar structure with a different alkyl group.
Methyl 3-hydroxy-1-(2-methylbutanoyl)cyclobutane-1-carboxylate: Another isomer with a different alkyl group.
Uniqueness:
Structural Differences: The presence of the 2-methylpropanoyl group distinguishes it from other similar compounds.
Reactivity: Its reactivity profile may differ due to the specific arrangement of functional groups.
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its synthesis, reactions, and applications highlight its importance in various fields.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6(2)8(12)10(9(13)14-3)4-7(11)5-10/h6-7,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQLIMCXGWMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1(CC(C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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